Cas no 1310403-80-5 ((5-(Acetamidomethyl)pyridin-3-yl)boronic acid)

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with an acetamidomethyl group at the 5-position and a boronic acid moiety at the 3-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures with high selectivity. The acetamidomethyl group enhances solubility and stability, while the boronic acid functionality facilitates efficient coupling under mild conditions. Its well-defined reactivity profile makes it valuable in pharmaceutical and materials science research, particularly for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its boronic acid integrity.
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid structure
1310403-80-5 structure
Product Name:(5-(Acetamidomethyl)pyridin-3-yl)boronic acid
CAS No:1310403-80-5
MF:C8H11BN2O3
MW:193.995541810989
CID:3163477
PubChem ID:45789878
Update Time:2025-06-10

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • [5-(acetamidomethyl)pyridin-3-yl]boronic acid
    • (5-(Acetamidomethyl)pyridin-3-yl)boronicacid
    • FD10205
    • AB40636
    • 5-[(Acetylamino)methyl]pyridine-3-boronic acid
    • (5-[(ACETYLAMINO)METHYL]PYRIDIN-3-YL)BORONIC ACID
    • 1310403-80-5
    • AKOS006285600
    • (5-(Acetamidomethyl)pyridin-3-yl)boronic acid
    • MDL: MFCD07374884
    • Inchi: 1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12)
    • InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
    • SMILES: OB(C1=CN=CC(=C1)CNC(C)=O)O

Computed Properties

  • Exact Mass: 194.0862724Da
  • Monoisotopic Mass: 194.0862724Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.5Ų

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid Pricemore >>

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Additional information on (5-(Acetamidomethyl)pyridin-3-yl)boronic acid

Comprehensive Overview of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid (CAS No. 1310403-80-5)

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid (CAS No. 1310403-80-5) is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, often referred to as a pyridine boronic acid derivative, is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its unique structure, featuring an acetamidomethyl group, enhances its solubility and stability, making it a valuable building block for drug discovery and material science applications.

The growing interest in boronic acid compounds stems from their versatility in forming covalent bonds with diols and other nucleophiles, a property exploited in bioconjugation and sensor development. Researchers frequently search for "boronic acid applications in drug delivery" or "pyridine-based boronic acid synthesis," reflecting the compound's relevance in cutting-edge science. The acetamidomethyl moiety further expands its utility, as it can serve as a protective group or participate in click chemistry reactions, aligning with trends in bioorthogonal chemistry.

From an industrial perspective, 1310403-80-5 is often discussed alongside "high-purity boronic acids for catalysis" due to its role in optimizing reaction yields. Its compatibility with aqueous and organic solvents addresses common challenges in green chemistry, a hot topic among environmentally conscious researchers. Analytical techniques like HPLC and NMR are critical for quality control, as impurities can significantly impact its performance in palladium-catalyzed reactions.

The compound's stability under physiological conditions has also sparked investigations into "boronic acid-based protease inhibitors" and "targeted cancer therapies." These applications leverage the ability of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid to interact selectively with biological targets, a feature highlighted in recent publications on precision medicine. Its molecular weight (208.98 g/mol) and moderate lipophilicity make it suitable for lead compound optimization in medicinal chemistry.

In material science, queries such as "boronic acid MOFs" (metal-organic frameworks) or "self-assembling pyridine derivatives" underscore its potential in designing smart materials. The boronic acid group enables dynamic covalent bonding, a principle exploited in stimuli-responsive polymers. This aligns with the broader scientific community's focus on adaptive materials for diagnostics and controlled release systems.

For synthetic chemists, the compound's crystalline form and storage conditions (typically 2-8°C under inert atmosphere) are frequently searched topics, emphasizing practical handling considerations. Its boronate ester formation kinetics are also of interest for flow chemistry applications, where reaction speed and reproducibility are paramount. These attributes position CAS No. 1310403-80-5 as a key player in advancing continuous manufacturing technologies.

Emerging studies on glycan recognition and bacterial biofilm disruption further expand the compound's biomedical relevance. The pyridine nitrogen and boronic acid functionalities create synergistic binding sites, a design principle explored in "multivalent ligand development." Such innovations respond to the urgent need for novel anti-infective strategies amid rising antibiotic resistance.

In summary, (5-(Acetamidomethyl)pyridin-3-yl)boronic acid represents a multifaceted tool bridging chemical biology, catalysis, and materials engineering. Its CAS No. 1310403-80-5 serves as a crucial identifier for researchers navigating databases like SciFinder or Reaxys. As interest grows in personalized therapeutics and sustainable synthesis, this compound's unique properties ensure its continued prominence in scientific literature and industrial applications.

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